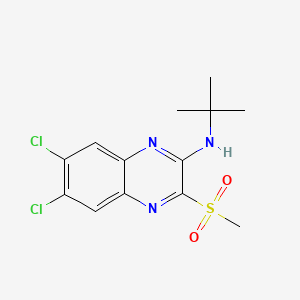

GLP-1R agonist 2

Beschreibung

Eigenschaften

IUPAC Name |

N-tert-butyl-6,7-dichloro-3-methylsulfonylquinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2N3O2S/c1-13(2,3)18-11-12(21(4,19)20)17-10-6-8(15)7(14)5-9(10)16-11/h5-6H,1-4H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZCSGYHILBXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC2=CC(=C(C=C2N=C1S(=O)(=O)C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281209-71-0 | |

| Record name | 281209-71-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of GLP-1 Receptor Agonists in Pancreatic Beta-Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists on pancreatic beta-cells. This document details the core signaling pathways, presents quantitative data from key studies, and provides detailed experimental protocols for investigating these effects.

Core Mechanism of Action: A Multi-faceted Approach to Glycemic Control

GLP-1R agonists are a cornerstone in the management of type 2 diabetes, primarily due to their glucose-dependent stimulation of insulin secretion.[1][2] Their action, however, extends beyond this acute effect to encompass the regulation of insulin gene transcription, enhancement of beta-cell proliferation, and inhibition of apoptosis, thereby contributing to the preservation and potential expansion of beta-cell mass.[3][4][5]

The binding of a GLP-1R agonist to its receptor on the pancreatic beta-cell surface initiates a cascade of intracellular signaling events. The GLP-1R is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the stimulatory G-protein alpha subunit (Gαs).[6] This triggers the activation of adenylyl cyclase, leading to the conversion of ATP into the second messenger cyclic AMP (cAMP).[6][7] The subsequent rise in intracellular cAMP concentration is a critical node that activates two main downstream effector pathways: the Protein Kinase A (PKA) pathway and the Exchange protein directly activated by cAMP (Epac) pathway, specifically Epac2 in beta-cells.[8]

These pathways converge to modulate ion channel activity, increase intracellular calcium concentrations, and ultimately potentiate the exocytosis of insulin-containing granules in a glucose-dependent manner.[2] Furthermore, GLP-1R signaling engages other pathways, such as the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which are crucial for the long-term beneficial effects on beta-cell health and survival.[9][10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the effects of GLP-1R agonists on key aspects of pancreatic beta-cell function.

Table 1: Effect of GLP-1R Agonists on Insulin Secretion

| GLP-1R Agonist | Cell/Islet Type | Glucose Concentration | Agonist Concentration | Fold Increase in Insulin Secretion (vs. Glucose Alone) | Reference |

| GLP-1 | Rat Insulinoma Cell Line | 10 mM | 10 nM | ~6-fold | [2] |

| Exendin-4 | β-TC-6 cells | High (e.g., 16.7 mM) | 100 nM | 2.8-fold (glucose-dependent increase) | [11] |

| Liraglutide | Alloxan-induced diabetic mice | Oral glucose load | Chronic treatment | Significant improvement | [1] |

Table 2: Effect of GLP-1R Agonists on Intracellular cAMP Levels

| GLP-1R Agonist | Cell/Islet Type | Glucose Concentration | Agonist Concentration | Observation | Reference |

| GLP-1 | Isolated rat primary β-cells | 20 mM | 10 nM | Abrogated by L-type calcium channel blocker | [6] |

| Exendin-4 | Mouse islet cells | 7.5 mM | 10 nM | Dose-dependent increase | [12] |

Table 3: Effect of GLP-1R Agonists on Beta-Cell Proliferation

| GLP-1R Agonist | Model System | Marker | Observation | Reference |

| Liraglutide | Alloxan-induced diabetic mice | Ki-67 | Significantly increased number of Ki-67-positive beta cells | [1] |

| Exendin-4 | Diabetic rats | Beta-cell mass | Increased beta-cell mass through neogenesis and proliferation | [13] |

| Exendin-4 | Human juvenile islet grafts | Ki-67 | 8-fold more Ki67+ β cells in juvenile islets compared to adult | [14] |

Table 4: Effect of GLP-1R Agonists on Beta-Cell Apoptosis

| GLP-1R Agonist | Model System | Apoptosis Induction | Observation | Reference |

| Liraglutide | Alloxan-induced diabetic mice | Alloxan | Significantly decreased TUNEL-positive beta cells | [1] |

| Exendin-4 | Streptozotocin (STZ)-treated mice | STZ | Significantly reduced beta-cell apoptosis | [7] |

| GLP-1R Agonists | Preclinical models | Various | Pooled mean difference of -0.10 in apoptosis | [5] |

Table 5: Effect of GLP-1R Agonists on Gene Expression

| GLP-1R Agonist | Cell/Islet Type | Gene | Observation | Reference |

| Liraglutide | Human islets | PCSK1 | 1.6-log fold increase in a subcluster of alpha cells | [15] |

| Liraglutide | Human islets | INS, IAPP | Upregulated in a subcluster of alpha cells | [15] |

| Exendin-4 | MIN6 cells | Proglucagon, PC1/3, Pdx-1, Pax6 | Upregulated | [16] |

| Liraglutide | NIT-1 mouse pancreatic beta cells | GLP1R | Decreased at 1000 nM | [17] |

Signaling Pathways

The intricate network of signaling pathways activated by GLP-1R agonists is crucial for their diverse effects on pancreatic beta-cells.

Canonical cAMP-Dependent Signaling

The primary signaling cascade initiated by GLP-1R activation is the Gαs-adenylyl cyclase-cAMP pathway, which subsequently activates PKA and Epac2.

References

- 1. researchgate.net [researchgate.net]

- 2. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The human glucagon-like peptide-1 analogue liraglutide preserves pancreatic beta cells via regulation of cell kinetics and suppression of oxidative and endoplasmic reticulum stress in a mouse model of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | GLP-1 receptor agonists and pancreatic beta cell apoptosis in diabetes mellitus: a systematic review and meta-analysis of preclinical studies [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. GLP-1 receptor signalling promotes β-cell glucose metabolism via mTOR-dependent HIF-1α activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]

- 9. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the PI3K/Akt signaling pathway in pancreatic β‐cells to enhance their survival and function: An emerging therapeutic strategy for type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Exendin-4 stimulates both beta-cell replication and neogenesis, resulting in increased beta-cell mass and improved glucose tolerance in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Age-dependent human β cell proliferation induced by glucagon-like peptide 1 and calcineurin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. JCI Insight - GLP-1 receptor signaling increases PCSK1 and β cell features in human α cells [insight.jci.org]

- 16. Self-inducible secretion of glucagon-like peptide-1 (GLP-1) that allows MIN6 cells to maintain insulin secretion and insure cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The effects of liraglutide on expressions of insulin secretion and beta cell survive associated GPCR genes in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

The Incretin Effect 2.0: A Deep Dive into GLP-1 Receptor Agonist Signaling and Therapeutic Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Glucagon-like peptide-1 receptor (GLP-1R) agonists have emerged as a cornerstone in the management of type 2 diabetes and obesity, demonstrating profound metabolic benefits. Their therapeutic efficacy extends beyond glycemic control, with significant evidence supporting their roles in cardiovascular protection, neuroprotection, and modulation of inflammatory processes. This technical guide provides an in-depth exploration of the molecular signaling pathways activated by GLP-1R agonists and their downstream physiological effects. We detail the canonical cAMP-dependent cascades and non-canonical β-arrestin pathways, present quantitative data on agonist potency and clinical outcomes, and provide comprehensive protocols for key experimental assays used to investigate GLP-1R signaling. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals working to unravel the complexities of GLP-1R signaling and innovate the next generation of incretin-based therapeutics.

Introduction to the GLP-1 Receptor

The GLP-1 receptor is a class B G-protein coupled receptor (GPCR) primarily expressed on pancreatic β-cells, neurons in the central and peripheral nervous systems, cardiomyocytes, endothelial cells, and immune cells.[1][2][3] Endogenous GLP-1, an incretin hormone released from intestinal L-cells post-prandially, is the natural ligand for this receptor.[4] Its activation triggers a cascade of intracellular events that collectively contribute to glucose homeostasis and a wide array of other physiological functions. However, native GLP-1 has a very short half-life of approximately 2 minutes due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[4] GLP-1R agonists are synthetic analogs designed to resist DPP-4 degradation, thereby providing sustained receptor activation and prolonged therapeutic effects.[4][5]

Core Signaling Pathways

Activation of the GLP-1R by an agonist initiates a complex network of intracellular signaling events. These can be broadly categorized into canonical Gs-protein/cAMP-dependent pathways and non-canonical or biased signaling pathways, often involving β-arrestins.

Canonical Gs/cAMP/PKA and Epac Signaling

The predominant signaling pathway engaged by GLP-1R is the activation of the stimulatory G-protein, Gαs.[6][7] This initiates a well-defined cascade:

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates membrane-bound adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6][7][8]

-

Second Messenger Activation: The resulting increase in intracellular cAMP activates two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), specifically Epac2 in pancreatic β-cells.[8][9][10]

This canonical pathway is central to many of the metabolic effects of GLP-1R agonists, particularly the potentiation of glucose-stimulated insulin secretion (GSIS).[8][11]

β-Arrestin and ERK1/2 Signaling

Beyond G-protein coupling, agonist binding to the GLP-1R promotes its phosphorylation by GPCR kinases (GRKs). This leads to the recruitment of β-arrestin proteins (β-arrestin-1 and β-arrestin-2), which mediate receptor desensitization and internalization.[6][10] Importantly, β-arrestins also function as signal transducers, initiating G-protein-independent signaling cascades.

A key pathway mediated by β-arrestin is the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[10][12] GLP-1R-mediated ERK1/2 activation appears to be biphasic:

-

Early Phase: A rapid and transient activation that is cAMP/PKA-dependent.

-

Late Phase: A sustained activation that is mediated by a β-arrestin-1-dependent scaffolding mechanism.[12]

This sustained ERK1/2 signaling is linked to the anti-apoptotic and pro-proliferative effects of GLP-1R agonists in pancreatic β-cells.[12]

Downstream Physiological Effects

The activation of these signaling networks translates into a multitude of beneficial physiological effects across various organ systems.

Pancreatic Effects

-

Glucose-Dependent Insulin Secretion: In pancreatic β-cells, PKA and Epac2 signaling converges to enhance insulin granule exocytosis in a strictly glucose-dependent manner, minimizing hypoglycemia risk.[8][11]

-

Glucagon Suppression: GLP-1R activation suppresses glucagon secretion from pancreatic α-cells, further contributing to glycemic control.[4][13]

-

β-Cell Health: GLP-1R agonists promote β-cell proliferation and neogenesis while inhibiting apoptosis, effects linked to the ERK and Akt signaling pathways, thereby helping to preserve β-cell mass.[4][11][14]

Neurological Effects

-

Appetite Regulation: GLP-1Rs are expressed in the hypothalamus and brainstem.[3][4] Agonist binding in these regions promotes satiety and reduces food intake, contributing significantly to weight loss.[13][15][16]

-

Neuroprotection: Preclinical studies suggest that GLP-1R activation has neurotrophic and neuroprotective effects, reducing apoptosis and inflammation in models of Alzheimer's and Parkinson's disease.[4][17]

Cardiovascular Effects

-

Cardioprotection: Clinical trials have demonstrated that several GLP-1R agonists significantly reduce the risk of major adverse cardiovascular events (MACE), including cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.[2][5][6][18]

-

Endothelial Function and Blood Pressure: These agonists improve endothelial function, have modest blood pressure-lowering effects, and may reduce atherosclerosis progression.[2][18]

Anti-inflammatory Effects

-

Systemic Inflammation Reduction: GLP-1R agonists have been shown to reduce levels of systemic inflammatory markers such as C-reactive protein (CRP), TNF-α, and IL-6.[9][14][19][20]

-

Immune Cell Modulation: These effects are mediated, in part, by direct action on immune cells like macrophages, inhibiting pro-inflammatory pathways such as NF-κB.[9][14][19]

Quantitative Data Summary

The efficacy of GLP-1R agonists can be quantified both in vitro through potency assays and in vivo through clinical trial outcomes.

Table 1: In Vitro Potency of Select GLP-1R Agonists

This table summarizes the half-maximal effective concentration (EC₅₀) for cAMP production in cell lines expressing the human GLP-1R. Lower values indicate higher potency.

| Agonist | Cell Line | EC₅₀ (pM) | Source(s) |

| GLP-1 (7-36) | HEK-GLP-1R | 85 | [1] |

| Semaglutide | CHO-GLP-1R | 2.437 ng/mL | [2] |

| Liraglutide | CHO-GLP-1R | Varies by assay | [9][19] |

| Exenatide | CHO-GLP-1R | Varies by assay | [19] |

| Ecnoglutide | CHO-GLP-1R | 2.322 ng/mL | [2] |

Note: EC₅₀ values can vary based on the specific assay conditions, such as the presence of serum albumin.[19]

Table 2: Key Clinical Outcomes of GLP-1R Agonist Cardiovascular Trials

This table highlights the primary outcomes from major cardiovascular outcome trials (CVOTs).

| Trial (Agonist) | Population | Primary Outcome (MACE) | HbA1c Reduction | Weight Loss | Source(s) |

| SELECT (Semaglutide) | Overweight/Obese, Est. CVD, No Diabetes | 20% risk reduction vs. Placebo | -0.32% vs. Placebo | Significant | [6][18] |

| SUSTAIN-6 (Semaglutide) | T2D, High CV Risk | 26% risk reduction vs. Placebo | -1.1% to -1.4% | -3.6 to -4.9 kg | [4] |

| PIONEER 6 (Oral Semaglutide) | T2D, High CV Risk | 21% risk reduction (non-inferior) | -1.0% | -3.4 kg | [4] |

| Harmony Outcomes (Albiglutide) | T2D, Est. CVD | 22% risk reduction vs. Placebo | Significant | Modest | [5] |

MACE: Major Adverse Cardiovascular Events, typically a composite of CV death, non-fatal MI, and non-fatal stroke.

Detailed Experimental Protocols

Reproducible and robust experimental design is critical for studying GLP-1R signaling. Below are detailed protocols for three fundamental assays.

Protocol: In Vitro cAMP Production Assay

This protocol is for measuring agonist-induced cAMP accumulation in a human embryonic kidney (HEK293) cell line stably expressing the human GLP-1R.

Methodology:

-

Cell Culture: Seed HEK293 cells stably expressing the human GLP-1R into a 96-well plate at a density of ~2.5 x 10⁵ cells/well and culture overnight.[21]

-

Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells gently with a Krebs-Ringer Bicarbonate (KRB) buffer.

-

Phosphodiesterase (PDE) Inhibition: To prevent cAMP degradation, pre-incubate cells for 10-15 minutes in KRB buffer supplemented with a PDE inhibitor, such as 500 µM 3-isobutyl-1-methylxanthine (IBMX).[1][21]

-

Agonist Stimulation: Add serial dilutions of the GLP-1R agonist to the wells. Incubate for a defined period, typically 10-15 minutes at 37°C, which corresponds to the peak cAMP response.[1]

-

Cell Lysis: Terminate the stimulation by aspirating the buffer and lysing the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

cAMP Detection: Quantify intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit.[13] Generate a standard curve and calculate the cAMP concentration for each sample. Plot concentration-response curves to determine EC₅₀ values.

Protocol: Western Blot for ERK1/2 Phosphorylation

This protocol outlines the detection of phosphorylated ERK1/2 (p-ERK1/2) in a pancreatic β-cell line (e.g., MIN6) following agonist stimulation.

Methodology:

-

Cell Culture: Plate MIN6 cells in 6-well plates and grow to 70-80% confluency.[12][22]

-

Serum Starvation: To reduce basal ERK phosphorylation, serum-starve the cells for 4-12 hours in a low-glucose KRB buffer or serum-free medium.[10][23]

-

Agonist Stimulation: Stimulate cells with the GLP-1R agonist at the desired concentration for various time points (e.g., 0, 5, 10, 20, 30 minutes) at 37°C.[12]

-

Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash with ice-cold PBS. Lyse the cells by adding 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12][22]

-

Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at ~13,000 rpm for 30 minutes at 4°C to pellet cell debris.[12][22] Determine the protein concentration of the supernatant using a Bradford or BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[12] Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour.

-

Incubate with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p-ERK1/2 (Thr202/Tyr204)) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.[23] Densitometry analysis is used to quantify the ratio of p-ERK to total ERK.

Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol describes a static incubation GSIS assay using isolated pancreatic islets.

Methodology:

-

Islet Preparation: Isolate islets from mice or use human islets obtained from a reputable source. Culture them overnight to allow recovery.[7][24]

-

Pre-incubation (Basal): Hand-pick a set number of islets of similar size (e.g., 15 islets per replicate) and place them in a buffer containing a low, non-stimulatory glucose concentration (e.g., 2.8-3.3 mM KRB buffer).[7][16][25] Incubate for 60 minutes at 37°C to establish a basal insulin secretion rate.

-

Basal Secretion Collection: Transfer the islets to fresh low-glucose buffer and incubate for another 60 minutes. Collect the supernatant; this sample represents basal insulin secretion.

-

Stimulated Secretion Collection: Transfer the same islets into a buffer containing a high, stimulatory glucose concentration (e.g., 16.7 mM KRB buffer), with or without the GLP-1R agonist.[16] Incubate for 60 minutes. Collect the supernatant; this sample represents stimulated insulin secretion.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using a sensitive and specific insulin ELISA kit.

-

Data Analysis: Calculate the stimulation index (SI) by dividing the insulin secreted under high-glucose conditions by the insulin secreted under basal conditions. Compare the SI between control and agonist-treated groups.

Conclusion and Future Directions

GLP-1R agonists represent a triumph of rational drug design, leveraging a deep understanding of physiological signaling to create potent, multi-faceted therapeutics. The activation of canonical cAMP and non-canonical β-arrestin/ERK pathways underpins their broad efficacy, from enhancing β-cell function to providing robust cardiovascular and anti-inflammatory benefits. The quantitative data from preclinical and clinical studies consistently affirm their value in treating metabolic diseases.

Future research will likely focus on developing biased agonists that preferentially activate specific downstream pathways—for instance, maximizing anti-apoptotic signals while minimizing pathways that lead to side effects like nausea. Furthermore, combining GLP-1R agonism with the activation of other incretin or metabolic hormone receptors (e.g., GIPR, Glucagon receptor) is a promising strategy that is already yielding next-generation therapies with even greater efficacy for weight loss and metabolic control. The detailed protocols and pathway maps provided herein serve as a foundational resource for the scientists and researchers at the forefront of this exciting and rapidly evolving field.

References

- 1. Comparative Effects of the Endogenous Agonist Glucagon-Like Peptide-1 (GLP-1)-(7-36) Amide and the Small-Molecule Ago-Allosteric Agent “Compound 2” at the GLP-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Semaglutide and cardiovascular outcomes by baseline HbA1c in diabetes: the SUSTAIN 6 and PIONEER 6 trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Treatment with GLP-1RA results in reduction of MACE in type 2 diabetes patients with established CVD - - PACE-CME [pace-cme.org]

- 6. Semaglutide and Cardiovascular Outcomes by Baseline HbA1c and Change in HbA1c in People With Overweight or Obesity but Without Diabetes in SELECT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cyclic AMP triggers glucagon-like peptide-1 secretion from the GLUTag enteroendocrine cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of the effect of GLP‐1R agonists on body weight using in vitro efficacy information: An extension of the Hall body composition model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cAMP Hunter™ GLP-1 RA Bioassay Kit [discoverx.com]

- 12. GLP-1 Mediates Antiapoptotic Effect by Phosphorylating Bad through a β-Arrestin 1-mediated ERK1/2 Activation in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. Anti-inflammatory role of glucagon-like peptide 1 receptor agonists and its clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glucagon-Like Peptide-1 (GLP-1) Receptor Agonist Use and Inflammatory Markers Among U.S. Adults: A National Health and Nutrition Examination Survey (NHANES)-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. surgery.wisc.edu [surgery.wisc.edu]

- 17. researchgate.net [researchgate.net]

- 18. SELECT: Semaglutide Reduces Risk of MACE in Adults With Overweight or Obesity - American College of Cardiology [acc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Glucose and GLP-1 Stimulate cAMP Production via Distinct Adenylyl Cyclases in INS-1E Insulinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]

- 25. researchgate.net [researchgate.net]

The Discovery and Synthesis of Novel Small-Molecule GLP-1R Agonists: A Technical Guide Featuring Danuglipron (PF-06882961)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of novel, orally bioavailable small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonists, with a specific focus on danuglipron (PF-06882961) as a representative "GLP-1R agonist 2." This document details the core scientific principles, experimental methodologies, and key data supporting the development of this class of therapeutic agents.

Introduction to GLP-1R Agonism

The glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis and appetite regulation.[1] Activation of the GLP-1R by its endogenous ligand, GLP-1, stimulates glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety.[2] These multifaceted effects have established GLP-1R agonists as a cornerstone therapy for type 2 diabetes mellitus (T2DM) and obesity.[2] While early GLP-1R agonists were peptide-based and required injection, recent research has focused on the development of orally bioavailable small-molecule agonists, such as danuglipron, to improve patient compliance and accessibility.[2]

The Discovery of Danuglipron: A Case Study

The discovery of danuglipron (PF-06882961) emerged from a dedicated effort to identify non-peptidic molecules capable of activating the GLP-1R. The process involved a sophisticated high-throughput screening (HTS) campaign and subsequent structure-activity relationship (SAR) optimization.

A key innovation in the discovery of danuglipron was the use of a sensitized HTS assay to identify initial weak agonists.[2] This approach facilitated the identification of a 5-fluoropyrimidine-based hit compound that would have otherwise been missed in a traditional screening setup.[2] Medicinal chemistry efforts then focused on optimizing this lead scaffold to enhance potency, selectivity, and pharmacokinetic properties. A significant breakthrough was the incorporation of a carboxylic acid moiety, which substantially improved GLP-1R agonism, off-target pharmacology, and metabolic stability, ultimately leading to the identification of danuglipron.[2]

Below is a conceptual workflow for the discovery of a novel small-molecule GLP-1R agonist.

Caption: A generalized workflow for the discovery and preclinical development of a small-molecule GLP-1R agonist.

GLP-1R Signaling Pathways

Upon agonist binding, the GLP-1R initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the Gαs subunit of the heterotrimeric G protein, which activates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[1][2] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), leading to enhanced glucose-stimulated insulin secretion.[1] Additionally, GLP-1R activation can trigger the recruitment of β-arrestins, which mediate receptor internalization and can also initiate their own signaling cascades.[1][2] Danuglipron has been shown to be a full agonist of the cAMP pathway and a partial agonist for β-arrestin recruitment.[1]

Caption: Simplified signaling pathway of the GLP-1 receptor upon agonist binding.

Synthesis of Danuglipron

The chemical synthesis of danuglipron is a multi-step process that involves the convergent assembly of key fragments.[3][4] A representative synthetic strategy involves the preparation of three main building blocks: an amino-oxetane, a 4-pyridyl-piperidine, and a benzimidazole moiety.[3] These fragments are then coupled through a series of reactions, including a Pd-catalyzed C-O coupling and a C-N coupling, to construct the final molecule.[4] A notable step in the synthesis is a selective saponification of a methyl ester to the corresponding carboxylic acid in the penultimate step.[3]

Caption: A high-level overview of the convergent synthetic strategy for danuglipron.

Quantitative Biological Data

The biological activity of danuglipron has been extensively characterized through a series of in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of Danuglipron

| Assay | Species | Cell Line | Parameter | Value | Reference |

| cAMP Accumulation | Human | CHO | EC50 | 13 nM | [1] |

| β-Arrestin 2 Recruitment | Human | - | EC50 | 490 nM | [1] |

Table 2: In Vivo Pharmacodynamic Effects of Danuglipron in Humans (Phase 1, 8 weeks)

| Parameter | Dose | Placebo-Adjusted Change from Baseline | Reference |

| Mean Daily Glucose | Up to 120 mg BID | Up to -67.89 mg/dL | [5][6] |

| Fasting Plasma Glucose | Up to 120 mg BID | Up to -40.87 mg/dL | [5][6] |

| HbA1c | Up to 120 mg BID | Up to -1.41% | [5][6] |

| Body Weight | Up to 120 mg BID | Up to -1.87 kg | [5][6] |

Table 3: Pharmacokinetic Parameters of Danuglipron in Rats and Monkeys

| Species | Route | Dose (mg/kg) | Cmax | Tmax (h) | AUC0–∞ | Reference |

| Rat | IV | 1.0 | - | - | - | [7] |

| Rat | PO | 5 and 100 | - | - | - | [7] |

| Monkey | IV | 1.0 | - | - | - | [7] |

| Monkey | PO | 5 and 100 | - | - | - | [7] |

| (Specific values for Cmax, Tmax, and AUC were not consistently available in the public domain and are indicated as "-") |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of novel GLP-1R agonists like danuglipron.

Synthesis of Danuglipron (Illustrative Steps)

The following is a generalized protocol based on published synthetic schemes. Specific reagents, conditions, and yields may vary.

Step 1: Synthesis of the N-Boc Piperidine Intermediate

-

Commercially available 2,6-dichloropyridine is reacted with an appropriate ester via a nucleophilic aromatic substitution (SNAr) reaction.

-

The resulting product is saponified and decarboxylated to yield the N-Boc protected piperidine core.[2]

Step 2: Buchwald-Hartwig Etherification

-

The N-Boc piperidine intermediate is subjected to a Buchwald-Hartwig etherification reaction with a suitable aryl partner to introduce the ether linkage.[2]

Step 3: Assembly of the Benzimidazole Moiety

-

A substituted o-phenylenediamine is condensed with an appropriate aldehyde or carboxylic acid derivative to form the benzimidazole ring system.

Step 4: Fragment Coupling and Final Steps

-

The synthesized fragments are coupled using appropriate cross-coupling chemistry.

-

The final steps involve deprotection and a chemoselective saponification of the methyl ester to the carboxylic acid to yield danuglipron.[2][3]

In Vitro cAMP Accumulation Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in activating the GLP-1R and inducing intracellular cAMP production.

Materials:

-

HEK293 or CHO cells stably expressing the human GLP-1R.

-

Cell culture medium (e.g., DMEM/F12) with 10% FBS.

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

-

Test compound (e.g., danuglipron) and reference agonist (e.g., GLP-1).

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

-

Cell Plating: Seed the GLP-1R expressing cells into 96- or 384-well plates at an appropriate density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in assay buffer.

-

Cell Stimulation: Remove the cell culture medium and add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

Objective: To measure the ability of a test compound to promote the interaction of β-arrestin with the activated GLP-1R.

Materials:

-

Cells co-expressing the GLP-1R and a β-arrestin fusion protein (e.g., using PathHunter® or Tango™ assay technologies).

-

Assay buffer and compound dilutions as described for the cAMP assay.

-

Detection reagents specific to the assay technology being used.

Procedure:

-

Cell Plating and Compound Preparation: Follow the same procedures as for the cAMP assay.

-

Cell Stimulation and Incubation: Add the compound dilutions to the cells and incubate for a specified time (e.g., 60-90 minutes) at 37°C.

-

Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the signal (e.g., luminescence or fluorescence) on a plate reader.

-

Data Analysis: Analyze the data as described for the cAMP assay to determine the EC50 and Emax for β-arrestin recruitment.

In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

Objective: To evaluate the effect of a test compound on glucose disposal in an animal model.

Materials:

-

Mice (e.g., C57BL/6 or a humanized GLP-1R knock-in model).

-

Test compound formulated in an appropriate vehicle.

-

Glucose solution (e.g., 20% dextrose in sterile saline).

-

Blood glucose meter and test strips.

Procedure:

-

Acclimatization and Fasting: Acclimatize the mice to handling and fast them overnight (e.g., 16 hours) with free access to water.

-

Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage).

-

Baseline Blood Glucose: At a specified time post-dosing, measure the baseline blood glucose from a tail snip.

-

Glucose Challenge: Administer an intraperitoneal injection of the glucose solution (e.g., 2 g/kg body weight).

-

Blood Glucose Monitoring: Measure blood glucose at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion and compare the values between the treated and vehicle control groups.

Conclusion

The discovery and development of orally bioavailable small-molecule GLP-1R agonists like danuglipron represent a significant advancement in the treatment of T2DM and obesity. This technical guide has provided a comprehensive overview of the key aspects of this process, from the initial discovery efforts and synthetic chemistry to the detailed biological characterization. The methodologies and data presented herein serve as a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting the intricate science and rigorous experimentation required to bring novel therapeutics to the forefront of medicine.

References

- 1. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and synthesis of danuglipron (PF-06882961): A small molecule GLP-1 receptor agonist– from lead to clinical candidate - American Chemical Society [acs.digitellinc.com]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Development of a commercial manufacturing process for Danuglipron - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 5. benchchem.com [benchchem.com]

- 6. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Evolving Landscape of GLP-1 Receptor Agonists: A Technical Guide to Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The glucagon-like peptide-1 receptor (GLP-1R) has emerged as a pivotal target for the treatment of type 2 diabetes and obesity.[1][2][3] First-generation agonists, while effective, were hampered by short half-lives, necessitating frequent injections. This has driven the development of second-generation and novel GLP-1R agonists with improved pharmacokinetic profiles, enhanced potency, and novel mechanisms of action, including oral bioavailability and multi-receptor agonism.[4][5][6] This guide provides a detailed exploration of the structure-activity relationships (SAR) that underpin these advanced therapeutics, presents key experimental protocols for their evaluation, and visualizes the complex biological and experimental pathways involved.

The GLP-1 Receptor: Activation and Intracellular Signaling

The GLP-1R is a class B G protein-coupled receptor (GPCR) characterized by a large N-terminal extracellular domain (ECD) and a seven-transmembrane (7TM) helical bundle.[7][8][9] Its activation by peptide agonists is a two-step process: the C-terminus of the peptide first binds to the ECD, which then allows the N-terminus of the peptide to insert into the 7TM domain, triggering a conformational change. This change activates the intracellular Gαs protein subunit, which stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[7][10] The rise in intracellular cAMP is the primary driver of the therapeutic effects of GLP-1R agonists, including glucose-dependent insulin secretion.[7][11]

In addition to the canonical G-protein pathway, GLP-1R activation can also lead to the recruitment of β-arrestin proteins, which mediate receptor internalization and can initiate separate signaling cascades.[7][10] The concept of "biased agonism," where a ligand preferentially activates one pathway over the other (e.g., G-protein signaling over β-arrestin recruitment), is an active area of research. Some novel agonists are designed to be G-protein biased, which may enhance their therapeutic effects while potentially reducing side effects associated with β-arrestin-mediated receptor desensitization.[8][9][12]

SAR of Novel Peptide Agonists

Modifications to the native GLP-1 peptide have been central to creating long-acting and more potent second-generation agonists. The primary strategies involve preventing degradation by the dipeptidyl peptidase-4 (DPP-4) enzyme and reducing renal clearance by promoting binding to serum albumin.[4][6][13]

Enhancing Stability and Duration of Action

-

DPP-4 Resistance: The native GLP-1 peptide is rapidly cleaved between Ala8 and Glu9 by DPP-4. Replacing Alanine at position 8 with a non-natural amino acid like aminoisobutyric acid (Aib) sterically hinders DPP-4 access, dramatically increasing the peptide's half-life.[14][15]

-

Acylation and Albumin Binding: Attaching a fatty acid side chain (acylation) to a lysine residue in the peptide backbone facilitates non-covalent binding to serum albumin. This creates a circulating reservoir of the drug, protecting it from degradation and renal filtration, thereby extending its duration of action from minutes to days.[4][16] The length and composition of the fatty acid and the linker connecting it to the peptide are critical for optimizing albumin affinity and overall pharmacokinetic properties.

Multi-Receptor Agonism

A groundbreaking advance is the development of single molecules that can activate other key metabolic receptors in addition to the GLP-1R.

-

Dual GLP-1R/GIPR Agonists (e.g., Tirzepatide): The glucose-dependent insulinotropic polypeptide (GIP) is another incretin hormone. Tirzepatide is a fatty-acid-modified peptide designed to activate both the GIP receptor (GIPR) and the GLP-1R.[12][15][17] This dual agonism appears to produce synergistic effects on glucose control and weight loss, exceeding the efficacy of selective GLP-1R agonists.[2][12][18] The SAR of tirzepatide involves a careful balance of amino acid substitutions that confer potent activity at both receptors.[12][15]

-

Triple GLP-1R/GIPR/GCGR Agonists: Further innovation has led to the design of triple agonists that also activate the glucagon receptor (GCGR).[19] Glucagon signaling in the liver can increase energy expenditure, which may contribute to enhanced weight loss. The SAR for these molecules is highly complex, requiring the optimization of a single peptide sequence to achieve the desired balance of potency at three distinct receptors.[19]

Quantitative SAR of Peptide Agonists

The following table summarizes in vitro potency data for selected novel peptide agonists at their target receptors. Potency is typically measured as the EC₅₀ value in a cell-based assay measuring cAMP accumulation.

| Agonist | Target(s) | Modification(s) | Human GLP-1R EC₅₀ (pM) | Human GIPR EC₅₀ (pM) | Human GCGR EC₅₀ (pM) |

| Semaglutide | GLP-1R | Aib⁸, Lys²⁶(Acyl) | 8.9 | >100,000 | >100,000 |

| Tirzepatide | GLP-1R / GIPR | Aib², Aib¹³, Lys²⁰(Acyl) | 6.7 | 0.9 | >10,000 |

| Retatrutide | GLP-1R / GIPR / GCGR | Aib², His⁷, Gln²⁰, Aib²¹, Lys²⁷(Acyl) | 5.5 | 0.064 | 2.3 |

Data are representative values compiled from publicly available literature and may vary based on specific assay conditions.

SAR of Oral Small-Molecule Agonists

Developing orally bioavailable, non-peptide GLP-1R agonists has been a major challenge in medicinal chemistry due to the complex orthosteric binding site of the peptide hormone.[7] Recent breakthroughs have identified small molecules that bind to a different, allosteric site within the transmembrane domain of the receptor.[20]

Key SAR insights for this class, exemplified by compounds like orforglipron (LY3502970), include:[8][9]

-

Core Scaffold: A central heterocyclic system, such as a piperidine or similar six-membered ring, often serves as the core scaffold.[7]

-

Key Interactions: These molecules do not interact with the ECD in the same way as peptides. Instead, they wedge into a pocket formed by transmembrane helices 1, 2, 3, and 7, and extracellular loop 2.[8]

-

Biased Agonism: Many small-molecule agonists are partial agonists and show strong bias towards G-protein activation over β-arrestin recruitment, which may contribute to their favorable tolerability profile.[8][9][20]

Quantitative SAR of Small-Molecule Agonists

The table below presents in vitro potency data for representative oral small-molecule agonists.

| Agonist | Molecular Class | Human GLP-1R EC₅₀ (nM) | β-arrestin Recruitment EC₅₀ (nM) |

| Orforglipron (LY3502970) | Non-peptide | 39 | 1,400 |

| Danuglipron (PF-06882961) | Non-peptide | 1.3 | 29 |

Data are representative values compiled from publicly available literature and may vary based on specific assay conditions.[7][8]

Key Experimental Protocols

The characterization of novel GLP-1R agonists relies on a suite of standardized in vitro and in vivo assays.

Radioligand Receptor Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound for the GLP-1R by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Prepare crude plasma membranes from cells stably overexpressing the human GLP-1R (e.g., HEK293 or CHO cells).[21]

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled GLP-1R antagonist (e.g., ¹²⁵I-Exendin(9-39)), and serial dilutions of the unlabeled test compound.

-

Incubation: Incubate the plate for 1-2 hours at room temperature to allow the binding to reach equilibrium.[21]

-

Separation: Rapidly separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter.[21]

-

Detection: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

References

- 1. mdpi.com [mdpi.com]

- 2. The Clinical Application of GLP-1RAs and GLP-1/GIP Dual Receptor Agonists Based on Pharmacological Mechanisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging Trends in the Development of GLP-1 Receptor Agonists | Biopharma PEG [biochempeg.com]

- 5. Original Article [sciencehub.novonordisk.com]

- 6. Long Acting GLP-1 Receptor Agonist Drugs Lists and Overview | Biopharma PEG [biochempeg.com]

- 7. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Structural basis for GLP-1 receptor activation by LY3502970, an orally active nonpeptide agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. pnas.org [pnas.org]

- 13. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]

- 19. Design, synthesis, and structure-activity relationship study of novel GLP-1/GIP/GCG triple receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. preprints.org [preprints.org]

- 21. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of GLP-1R Agonist 2: A Technical Guide

This guide provides a comprehensive overview of the in vitro methodologies used to characterize the binding affinity of "GLP-1R agonist 2" to the Glucagon-Like Peptide-1 Receptor (GLP-1R). It is intended for researchers, scientists, and professionals in the field of drug development. The document details the primary signaling pathways of GLP-1R, outlines key experimental protocols for assessing binding affinity, and presents available data for "this compound."

The glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that has become a critical therapeutic target for type 2 diabetes mellitus and obesity.[1][2] Activation of GLP-1R by its endogenous ligand, GLP-1, or by synthetic agonists, triggers a cascade of intracellular events that enhance glucose-dependent insulin secretion, suppress glucagon release, slow gastric emptying, and promote satiety.[3][4] Therefore, the precise characterization of the binding properties of novel agonists, such as "this compound," is fundamental to understanding their therapeutic potential.

GLP-1R Signaling Pathways

Upon agonist binding, the GLP-1R initiates multiple downstream signaling cascades. The canonical pathway involves coupling to the stimulatory G protein (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), which collectively mediate many of the therapeutic effects of GLP-1R activation, including enhanced insulin synthesis and secretion.[1][3]

Beyond the primary Gαs/cAMP pathway, GLP-1R activation can also lead to the recruitment of β-arrestins.[1] β-arrestin recruitment can mediate receptor desensitization and internalization, and also initiate separate, G protein-independent signaling events, such as the activation of the extracellular signal-regulated kinase (ERK) pathway.[5] The balance between G protein-mediated signaling and β-arrestin recruitment, often referred to as "biased agonism," is an important characteristic of GLP-1R agonists that can influence their overall efficacy and side-effect profile.[7]

Experimental Protocols

To quantify the interaction between "this compound" and the GLP-1R, several in vitro binding assays can be employed. Radioligand binding assays and Surface Plasmon Resonance are two gold-standard techniques.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled test compound ("this compound") to compete with a radiolabeled ligand for binding to the GLP-1R. The output determines the inhibitory constant (Ki), a measure of the agonist's binding affinity.

Methodology

-

Membrane Preparation:

-

Culture cells stably expressing the human GLP-1R (e.g., HEK293-GLP-1R cells) to confluence.

-

Harvest the cells and lyse them in a cold hypotonic buffer (e.g., 50mM Tris-HCl) containing protease inhibitors.[8]

-

Homogenize the cell lysate and perform differential centrifugation to isolate the membrane fraction.[8]

-

Resuspend the final membrane pellet in an appropriate binding buffer and determine the total protein concentration (e.g., using a BCA assay).[8] Store aliquots at -80°C.

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation (typically 5-20 µg of protein), a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-Exendin(9-39)), and varying concentrations of the unlabeled "this compound".[8][9]

-

To determine non-specific binding, include control wells with a high concentration of an unlabeled reference ligand.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-120 minutes) to reach equilibrium.[8]

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine) to separate bound from free radioligand.[8]

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of "this compound".

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of agonist that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events, providing kinetic data on association (ka or k_on) and dissociation (kd or k_off) rates, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[10][11]

Methodology

-

Immobilization of GLP-1R:

-

Covalently immobilize purified, soluble GLP-1R or its extracellular domain (ECD) onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[2][10]

-

Alternatively, capture a tagged version of the receptor onto a sensor chip pre-coated with a specific antibody or binding protein.

-

-

Kinetic Analysis:

-

Prepare a series of dilutions of "this compound" in a suitable running buffer (e.g., HBS-EP+).

-

Inject the different concentrations of the agonist sequentially over the sensor surface at a constant flow rate. This is the "association phase."

-

Follow the association phase with an injection of running buffer alone to monitor the "dissociation phase."

-

Between cycles, regenerate the sensor surface by injecting a solution (e.g., low pH glycine) to remove the bound analyte, preparing it for the next injection.

-

-

Data Analysis:

-

The SPR instrument records the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, generating a sensorgram for each concentration.

-

Globally fit the association and dissociation curves from all tested concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.[10]

-

This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

References

- 1. mdpi.com [mdpi.com]

- 2. Design and evaluation of GLP-1 receptor G-protein biased agonist with prolonged efficacy on diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In vivo and in vitro characterization of GL0034, a novel long-acting glucagon-like peptide-1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. A surface plasmon resonance assay for characterisation and epitope mapping of anti-GLP-1 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to GLP-1 Receptor Agonists: Central Mechanisms in Appetite Regulation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Glucagon-like peptide-1 receptor (GLP-1R) agonists have emerged as a cornerstone in the management of type 2 diabetes and obesity. Their profound efficacy in promoting weight loss is primarily attributed to a significant reduction in appetite and caloric intake. This effect is not merely a peripheral phenomenon but is orchestrated through complex interactions within the central nervous system (CNS). This technical guide provides an in-depth exploration of the neural pathways and mechanisms through which GLP-1R agonists modulate appetite. It details the distribution of GLP-1 receptors in key brain regions, summarizes quantitative data on their effects, outlines common experimental protocols used in their study, and visualizes the intricate signaling cascades and experimental workflows.

Central GLP-1 Receptor Signaling and Appetite Regulation

The anorectic effects of GLP-1R agonists are mediated by the activation of GLP-1 receptors expressed throughout the CNS.[1][2] These receptors are G-protein coupled and their activation typically leads to the activation of the adenylate cyclase system and protein kinase A (PKA).[3]

Distribution of GLP-1 Receptors in the Brain

GLP-1 receptors are widely distributed in the brain, with high concentrations in key areas integral to energy homeostasis and appetite control.[3]

-

Brainstem: The nucleus of the solitary tract (NTS) and the area postrema (AP) in the hindbrain are critical sites of action.[3] The NTS receives vagal afferent signals from the gut, providing a direct link for peripherally-derived GLP-1 to influence central pathways.[4][5]

-

Hypothalamus: Several hypothalamic nuclei, including the arcuate nucleus (ARC), paraventricular nucleus (PVN), and dorsomedian nucleus (DMN), express high levels of GLP-1 receptors.[3][6] The hypothalamus is a primary integration center for hormonal and neural signals that regulate food intake and energy expenditure.[2][7]

-

Other Regions: GLP-1 receptors are also found in areas associated with reward and motivation, such as the ventral tegmental area (VTA) and nucleus accumbens, which may contribute to the observed reduction in the rewarding value of palatable foods.[8][9] In humans, GLP-1 receptors have been identified in the hypothalamus, medulla, and parietal cortex.[6][10][11]

Neuronal Circuits Modulated by GLP-1R Agonists

GLP-1R agonists influence a network of interconnected neurons to suppress appetite.

-

Hypothalamic ARC Circuitry: In the arcuate nucleus, GLP-1R agonists directly activate anorexigenic pro-opiomelanocortin (POMC) neurons.[9][12][13] They also indirectly inhibit orexigenic Agouti-related peptide (AgRP) and Neuropeptide Y (NPY) neurons, likely via GABAergic signaling.[9] This shifts the balance of hypothalamic output towards satiety.

-

Glutamatergic vs. GABAergic Neurons: Studies using genetic deletion have shown that the anorectic and weight-loss effects of the GLP-1R agonist liraglutide are dependent on GLP-1 receptors expressed on glutamatergic neurons, whereas receptors on GABAergic neurons are not required for these effects.[14][15]

-

Hindbrain-Forebrain Communication: GLP-1 producing neurons in the NTS project widely throughout the brain, including to the hypothalamus.[4][16][17] This hindbrain-forebrain pathway is crucial for integrating satiety signals.[18] Peripherally administered GLP-1R agonists can activate these hindbrain neurons, which in turn modulate hypothalamic circuits to reduce food intake.[18]

Signaling Pathway Visualization

The following diagram illustrates the central signaling pathways involved in GLP-1R agonist-mediated appetite suppression.

Caption: Central signaling of GLP-1R agonists in appetite control.

Quantitative Data on Efficacy

The clinical and preclinical efficacy of GLP-1R agonists in reducing appetite and body weight is well-documented. The following tables summarize key quantitative findings for two widely used agonists, liraglutide and semaglutide.

Table 1: Preclinical Efficacy of GLP-1R Agonists in Rodent Models

| Agonist | Model | Dose | Route | Endpoint | Result | Citation |

| Liraglutide | Rats | 100 µg/kg | IP | 24h Food Intake | Significant Reduction | [19] |

| Liraglutide | Mice | N/A | SC | Body Weight | ~10% reduction vs. saline | [14] |

| Exendin-4 | Rats | 0.4-16 µg | IP | Food Intake | Dose-dependent reduction | [20] |

| Semaglutide | Mice | N/A | N/A | Sucrose Intake | Decreased total intake | [8] |

IP: Intraperitoneal; SC: Subcutaneous.

Table 2: Clinical Efficacy of GLP-1R Agonists in Humans

| Agonist | Population | Dose | Duration | Endpoint | Result | Citation |

| Liraglutide | Adults with Obesity | 3.0 mg | 56 weeks | Body Weight Change | -8.4 kg (vs. -2.8 kg placebo) | [21] |

| Semaglutide | Adults with Obesity | 2.4 mg | 68 weeks | Body Weight Change | -14.9% (vs. -2.4% placebo) | [8] |

| GLP-1 Infusion | Healthy Adults | N/A | N/A | Ad Libitum Lunch Intake | 12% Reduction | [22] |

| Semaglutide | Alzheimer's Trial | N/A | N/A | Adverse Events | Decreased appetite (33.1%) | [23] |

Experimental Protocols

Investigating the central effects of GLP-1R agonists involves a range of specialized preclinical and clinical methodologies.

Preclinical Experimental Protocols (Rodent Models)

3.1.1. Food and Water Intake Measurement

-

Objective: To quantify the effect of a GLP-1R agonist on consummatory behavior.

-

Animals: Male Wistar rats or C57BL/6 mice are commonly used. Animals are individually housed in cages that allow for precise measurement of food and water consumption.

-

Acclimatization: Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment.

-

Drug Administration: The GLP-1R agonist (e.g., liraglutide, semaglutide, exendin-4) or vehicle (e.g., saline) is administered via a specified route, typically intraperitoneal (IP), subcutaneous (SC), or intracerebroventricular (ICV) injection. Doses are selected based on previous dose-response studies.[19]

-

Measurement: Pre-weighed food hoppers and water bottles are placed in the cages. Consumption is measured by weighing the hoppers and bottles at regular intervals (e.g., 1, 2, 4, 8, 24 hours) post-injection. Spillage is collected and accounted for to ensure accuracy.[24]

-

Data Analysis: Food and water intake are calculated and typically expressed as cumulative intake over time. Statistical analysis (e.g., ANOVA with repeated measures) is used to compare drug-treated groups to vehicle controls.

Caption: Workflow for a preclinical food intake study.

3.1.2. Neuronal Activation Mapping (c-Fos Immunohistochemistry)

-

Objective: To identify brain regions activated by a GLP-1R agonist.

-

Protocol:

-

Following agonist or vehicle administration, animals are deeply anesthetized at a peak time point for drug action (e.g., 80-90 minutes).[5]

-

Animals are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Brains are extracted, post-fixed, and cryoprotected (e.g., in sucrose solution).

-

Brains are sectioned on a cryostat or vibratome.

-

Sections are incubated with a primary antibody against c-Fos, a marker of recent neuronal activation.

-

A secondary antibody conjugated to a fluorescent marker or an enzyme (for chromogenic detection) is applied.

-

Sections are mounted, coverslipped, and imaged using fluorescence or brightfield microscopy.

-

-

Analysis: The number of c-Fos-positive cells is quantified in specific brain regions of interest (e.g., NTS, ARC, PVN) to create a map of neuronal activation.[5]

Clinical Experimental Protocols (Human Studies)

3.2.1. Appetite Assessment with Visual Analogue Scales (VAS)

-

Objective: To quantify subjective sensations of appetite.

-

Protocol: Participants rate their feelings of hunger, satiety, fullness, and prospective food consumption on 100-mm lines anchored with "not at all" and "extremely."[22]

-

Procedure: Ratings are collected at baseline and at regular intervals throughout the study day, particularly before and after meals or drug administration.

-

Analysis: The distance from the start of the line to the participant's mark is measured in millimeters. Changes in these ratings over time are compared between the GLP-1R agonist and placebo conditions.

3.2.2. Functional Magnetic Resonance Imaging (fMRI)

-

Objective: To measure changes in brain activity in response to food cues.

-

Design: A randomized, placebo-controlled, double-blind, crossover design is often employed.[6][11]

-

Procedure:

-

Participants receive treatment (e.g., liraglutide or placebo) for a set period.[11]

-

Inside the MRI scanner, participants are shown images of highly desirable (high-calorie) and less desirable (low-calorie) foods, or non-food control images.

-

Blood-oxygen-level-dependent (BOLD) signals are recorded throughout the task.

-

-

Analysis: The BOLD signal changes in response to food cues are analyzed and compared between the drug and placebo conditions. Regions of interest (e.g., insula, putamen, cortex) are examined for significant differences in activation, which would indicate a central effect of the drug on food cue reactivity.[6][9][11]

Caption: Workflow for a clinical fMRI study on food cue reactivity.

Neuroprotective and Other CNS Effects

Beyond appetite regulation, GLP-1R agonists are being investigated for other CNS-related therapeutic benefits.

-

Neuroprotection: Preclinical and cohort studies suggest that GLP-1R agonists may have neuroprotective properties.[25][26][27] They have been shown to mitigate neuroinflammation, reduce oxidative damage, and improve cognitive function in animal models of Alzheimer's and Parkinson's disease.[25][28] Large-scale cohort studies have found that patients treated with GLP-1R agonists have a significantly lower risk of developing various neurodegenerative disorders.[27]

-

Reward and Dopamine Signaling: GLP-1R agonists can influence the brain's reward system. Semaglutide, while reducing appetite, has been shown to increase dopamine reward signaling in the ventral tegmental area (VTA) in mice, suggesting a complex interplay between homeostatic and hedonic feeding pathways.[8]

Conclusion and Future Directions

GLP-1R agonists exert powerful anorectic effects primarily by modulating key neuronal circuits in the hindbrain and hypothalamus. They enhance satiety signals by activating POMC neurons and inhibiting AgRP/NPY neurons, a process that is critically dependent on GLP-1 receptors expressed on glutamatergic neurons. The successful translation of this understanding from preclinical models to effective clinical therapies for obesity is a landmark in metabolic medicine.

Future research is focused on developing next-generation unimolecular co-agonists and triple-agonists that target GLP-1, GIP, and/or glucagon receptors simultaneously.[21][29][30] These novel agents promise even greater efficacy in weight loss and metabolic control, likely through synergistic actions on central appetite and energy expenditure pathways. Further elucidation of the specific neuronal populations and downstream signaling cascades involved will be crucial for optimizing these future therapies and expanding their potential applications to other CNS disorders.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. GLP-1, the Gut-Brain, and Brain-Periphery Axes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GLP-1 Mechanisms in the Brain - Examining Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonists for Central Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GLP-1 receptors exist in the parietal cortex, hypothalamus and medulla of human brains and the GLP-1 analogue liraglutide alters brain activity related to highly desirable food cues in individuals with diabetes: a crossover, randomised, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. joe.bioscientifica.com [joe.bioscientifica.com]

- 8. GLP-1 receptor agonist semaglutide reduces appetite while increasing dopamine reward signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucagon-Like Peptide-1 Receptor Agonist Differentially Affects Brain Activation in Response to Visual Food Cues in Lean and Obese Individuals with Type 2 Diabetes Mellitus [e-dmj.org]

- 10. researchgate.net [researchgate.net]

- 11. Liraglutide Alters Brain Activity Related to Highly Desirable Food Cues | Dr. Sharma's Obesity Notes [drsharma.ca]

- 12. Glucagon-like peptide-1 receptors in the brain: controlling food intake and body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Liraglutide Modulates Appetite and Body Weight Through Glucagon-Like Peptide 1 Receptor–Expressing Glutamatergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Populations of Hindbrain Glucagon-Like Peptide 1 (GLP1) Neurons That Innervate the Hypothalamic PVH, Thalamic PVT, or Limbic Forebrain BST Have Axon Collaterals That Reach All Central Regions Innervated by GLP1 Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Glucagon-Like Peptide-1 (GLP-1) in the Integration of Neural and Endocrine Responses to Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. joe.bioscientifica.com [joe.bioscientifica.com]

- 19. journals.physiology.org [journals.physiology.org]

- 20. Suppression of Food Intake by Glucagon-Like Peptide-1 Receptor Agonists: Relative Potencies and Role of Dipeptidyl Peptidase-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. diabetesjournals.org [diabetesjournals.org]

- 22. JCI - Citations to Glucagon-like peptide 1 promotes satiety and suppresses energy intake in humans. [jci.org]

- 23. neurologylive.com [neurologylive.com]

- 24. academic.oup.com [academic.oup.com]

- 25. Antidiabetic GLP-1 Receptor Agonists Have Neuroprotective Properties in Experimental Animal Models of Alzheimer’s Disease [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Neuroprotective effects of GLP-1 receptor agonists in neurodegenerative Disorders: A Large-Scale Propensity-Matched cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | Neuroprotective effects of GLP-1 class drugs in Parkinson’s disease [frontiersin.org]

- 29. Mechanisms of GLP-1 Receptor Agonist-Induced Weight Loss: A Review of Central and Peripheral Pathways in Appetite and Energy Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. The incretin/glucagon system as a target for pharmacotherapy of obesity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Extrapancreatic Cellular Targets of Semaglutide (as "GLP-1R agonist 2")

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 receptor (GLP-1R) agonists are a class of therapeutic agents initially developed for glycemic control in Type 2 Diabetes Mellitus (T2DM). Their mechanism of action extends far beyond the pancreas, exerting significant effects on a multitude of organ systems. This technical guide provides an in-depth exploration of the extrapancreatic cellular targets of Semaglutide, a potent and long-acting GLP-1R agonist, used here as a representative for "GLP-1R agonist 2". Semaglutide, with its 94% structural homology to human GLP-1, has demonstrated profound cardiovascular, neurological, renal, and metabolic benefits that are independent of its glucose-lowering effects[1][2]. This document details the cellular mechanisms, presents quantitative data from key studies, outlines experimental protocols, and visualizes the complex signaling pathways involved.

Cardiovascular System

Semaglutide exerts direct and indirect protective effects on the cardiovascular system, contributing to a significant reduction in major adverse cardiovascular events (MACE) in patients with and without diabetes[1][3]. The primary cellular targets are cardiomyocytes and vascular endothelial cells.

Cellular Targets and Mechanisms

-

Cardiomyocytes: In human ventricular cardiomyocytes, semaglutide directly modulates ion homeostasis. It reduces the late sodium current (INa) and diastolic sarcoplasmic reticulum (SR) Ca2+ leak, which are often dysregulated in heart failure.[4] This action improves systolic Ca2+ transients and enhances myocardial contractility.[4] These effects are mediated through GLP-1R agonism and are comparable to CaMKII inhibition.[4] Furthermore, semaglutide may protect the structural integrity and function of mitochondria in cardiomyocytes and reduce oxidative stress.[3][4]

-

Vascular Endothelial Cells: Semaglutide improves the function of the endothelium, the inner lining of arteries.[5] Key mechanisms include:

-

Promoting Angiogenesis: It stimulates endothelial cells to grow, migrate, and form new microvessels.[5]

-

Reducing Oxidative Stress: It lowers reactive oxygen species (ROS) while increasing the production of nitric oxide (NO), a potent vasodilator, via the Akt-AMPK-eNOS pathway.[5][6]

-

Anti-inflammatory Action: It attenuates atherosclerotic plaque development through anti-inflammatory mechanisms.[1]

-

Mobilizing Repair Cells: It boosts endothelial progenitor cells (EPCs), which contribute to vessel repair.[5]

-

Quantitative Data: Cardiovascular Effects

| Parameter | Finding | Study Population / Model | Reference |

| Major Adverse Cardiac Events (MACE) | 14–20% reduction in MACE (heart attack, stroke, cardiovascular death) | Large cardiovascular trials | [3][5] |

| Myocardial Perfusion & Function | Improved left ventricular ejection fraction and increased perfusion to ischemic regions | Large animal model of coronary artery disease | [6] |

| Blood Pressure | Significant reduction in systolic and diastolic blood pressure | Clinical trials | [1] |

| Atherosclerosis | Attenuation of atherosclerotic plaque development | Preclinical models | [1] |

Signaling Pathway Visualization

Central Nervous System

GLP-1 receptors are widely distributed in the brain, and semaglutide crosses the blood-brain barrier to engage these targets, influencing appetite, cognitive function, and neuroprotection.[7]

Cellular Targets and Mechanisms

-

Brainstem Neurons: Semaglutide activates specific nerve cells in the brainstem that are crucial for regulating appetite and body weight.[8][9] This central action is a primary driver of the weight loss observed with semaglutide treatment.[8][10] Studies in mice have shown that these specific neurons are necessary for the effects of semaglutide on food intake and fat loss, but may not be linked to side effects like nausea.[8][9]

-

Hippocampal Neurons: In the hippocampus, a key region for learning and memory, semaglutide has shown neuroprotective effects.[7] It can improve learning and memory in mouse models of Alzheimer's disease by increasing the expression of SIRT1 and GLUT4, which in turn helps decrease Aβ plaques and neurofibrillary tangles.[7] It also protects neurons from inflammation-induced cell death.[11]

Quantitative Data: Neurological Effects

| Parameter | Finding | Study Population / Model | Reference |

| Body Weight | Mean weight reduction of 6.5 kg (1 mg injective, T2D subjects) | Clinical trials | [12] |

| Food Intake | Significant reduction in food intake | Animal models & clinical studies | [8][12] |

| Cognitive Function | Ameliorated memory and cognition deficits | Mouse models of Alzheimer's disease | [11] |

| Neuroprotection | Reduced apoptosis and oxidative stress in neurons | Preclinical studies | [7] |

Logical Relationship Visualization

Liver and Adipose Tissue

Semaglutide significantly impacts metabolic function in the liver and adipose tissue, primarily through mechanisms related to weight loss, insulin sensitivity, and direct anti-inflammatory actions.

Cellular Targets and Mechanisms

-

Hepatocytes (Liver): While not FDA-approved for nonalcoholic fatty liver disease (NAFLD), semaglutide has shown promise in reducing liver fat.[13] The mechanisms are multifactorial, including improved blood sugar management, weight loss, and direct antioxidant and anti-inflammatory actions on liver cells.[13] In mouse models of NAFLD, semaglutide reduced hepatocyte steatosis, lipid deposition, and mitochondrial damage.[14] It can reduce de novo lipogenesis and enhance the beta-oxidation of free fatty acids.[15]

-